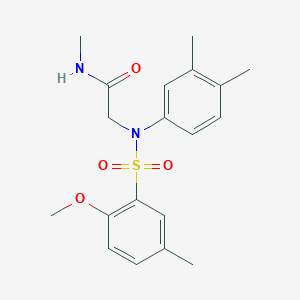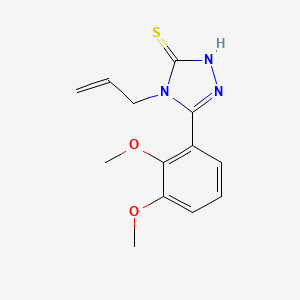![molecular formula C16H12ClN3O4S2 B3503005 2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE](/img/structure/B3503005.png)
2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE
Übersicht
Beschreibung
2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE is a complex organic compound featuring a thiazole ring system. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, is of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE typically involves multi-step organic reactions. The starting materials often include substituted phenols, thiazoles, and acetic acid derivatives. Key steps may involve:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Substitution Reactions: Introducing the chloro and methoxy groups on the phenyl ring through electrophilic aromatic substitution.
Acetylation: The final step involves acetylation of the phenolic hydroxyl group using acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the imino group.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used to study the interaction of thiazole derivatives with biological targets.
Pharmaceutical Development: Potential lead compound for the development of new drugs.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-CHLORO-1,3-THIAZOL-5-YL METHYL ACETATE: Similar structure but lacks the complex substitution pattern.
2-IMINO-4-OXO-1,3-THIAZOLIDINE DERIVATIVES: Share the thiazolidine core but differ in substituents.
Uniqueness
The unique combination of the thiazole and thiazolidine rings, along with the specific substitution pattern, gives 2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
[2-chloro-4-[(Z)-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S2/c1-8(21)24-13-10(17)5-9(6-11(13)23-2)7-12-14(22)20(15(18)26-12)16-19-3-4-25-16/h3-7,18H,1-2H3/b12-7-,18-15? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOGXWZXHZVBBE-KBEFMPHXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=N)S2)C3=NC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-4-methoxy-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3502923.png)
![3-chloro-4-methoxy-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3502927.png)

![N-(5-chloro-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3502953.png)


![N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B3502971.png)

![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-pyridin-3-ylbenzamide](/img/structure/B3502980.png)
![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-3-phenylthiourea](/img/structure/B3502986.png)
![N-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-N'-phenylthiourea](/img/structure/B3502989.png)
![2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(4-ACETAMIDOPHENYL)ACETAMIDE](/img/structure/B3502996.png)
![2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3503007.png)

